molecular formula C10H7N3O3S B13100206 N-(Benzo[d][1,3]dioxol-5-yl)-1,2,5-thiadiazole-3-carboxamide

N-(Benzo[d][1,3]dioxol-5-yl)-1,2,5-thiadiazole-3-carboxamide

Cat. No.: B13100206
M. Wt: 249.25 g/mol
InChI Key: RZQXBQOHULWETF-UHFFFAOYSA-N
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Description

N-(Benzo[d][1,3]dioxol-5-yl)-1,2,5-thiadiazole-3-carboxamide is a compound that has garnered interest in the scientific community due to its unique structural features and potential applications. This compound contains a benzo[d][1,3]dioxole moiety, which is known for its presence in various biologically active molecules, and a 1,2,5-thiadiazole ring, which is often associated with diverse pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzo[d][1,3]dioxol-5-yl)-1,2,5-thiadiazole-3-carboxamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(Benzo[d][1,3]dioxol-5-yl)-1,2,5-thiadiazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiadiazole derivatives.

Mechanism of Action

The mechanism of action of N-(Benzo[d][1,3]dioxol-5-yl)-1,2,5-thiadiazole-3-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Benzo[d][1,3]dioxol-5-yl)-1,2,5-thiadiazole-3-carboxamide is unique due to the combination of the benzo[d][1,3]dioxole and 1,2,5-thiadiazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C10H7N3O3S

Molecular Weight

249.25 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1,2,5-thiadiazole-3-carboxamide

InChI

InChI=1S/C10H7N3O3S/c14-10(7-4-11-17-13-7)12-6-1-2-8-9(3-6)16-5-15-8/h1-4H,5H2,(H,12,14)

InChI Key

RZQXBQOHULWETF-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=NSN=C3

Origin of Product

United States

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